molecular formula C11H12N2O B11903851 3-Methoxy-N-methylisoquinolin-5-amine

3-Methoxy-N-methylisoquinolin-5-amine

Cat. No.: B11903851
M. Wt: 188.23 g/mol
InChI Key: XOIBSGIQOHUVJB-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Methoxy-N-methylisoquinolin-5-amine can be achieved through several synthetic routes. One common method involves the methylation of 3-methoxyisoquinoline followed by amination. The reaction conditions typically include the use of methyl iodide as the methylating agent and ammonia or an amine as the aminating agent. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate .

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to improve yield and reduce reaction times .

Chemical Reactions Analysis

3-Methoxy-N-methylisoquinolin-5-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives. Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its reduced forms, such as amines or alcohols. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The methoxy and amine groups in this compound can undergo substitution reactions with various electrophiles or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield N-oxides, while reduction with sodium borohydride may produce secondary amines .

Scientific Research Applications

3-Methoxy-N-methylisoquinolin-5-amine has several scientific research applications, including:

    Chemistry: This compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: In biological research, this compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-N-methylisoquinolin-5-amine involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

The exact molecular targets and pathways involved depend on the specific biological activity being studied. Researchers use various techniques, such as molecular docking and biochemical assays, to identify these targets and elucidate the compound’s mechanism of action .

Comparison with Similar Compounds

3-Methoxy-N-methylisoquinolin-5-amine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

3-methoxy-N-methylisoquinolin-5-amine

InChI

InChI=1S/C11H12N2O/c1-12-10-5-3-4-8-7-13-11(14-2)6-9(8)10/h3-7,12H,1-2H3

InChI Key

XOIBSGIQOHUVJB-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC2=CN=C(C=C21)OC

Origin of Product

United States

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